2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile
Description
Properties
IUPAC Name |
2-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c11-5-4-10-13-9(7-14-10)8-3-1-2-6-12-8/h1-3,6-7H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYMBXHCKHKRGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile typically involves the reaction of pyridine with hydrogen fluoride in a ketone or alcohol solvent . This method allows for the formation of the desired compound under controlled conditions. The reaction conditions, such as temperature and solvent choice, can be adjusted to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity :
- Studies have shown that compounds similar to 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile exhibit significant antibacterial and antifungal properties. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Candida albicans, demonstrating promising results in inhibiting growth.
-
Anticancer Properties :
- Research indicates that this compound can inhibit specific cancer cell lines by inducing apoptosis. Its mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
-
Enzyme Inhibition :
- The compound has been investigated for its potential as an inhibitor of various enzymes, including those involved in metabolic pathways related to cancer and infectious diseases.
Material Science
- Organic Electronics :
- Due to its unique electronic properties, this compound is being explored as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for these applications.
- Antimicrobial Study :
- Cancer Research :
Mechanism of Action
The mechanism of action of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may inhibit collagen prolyl-4-hydroxylase, affecting collagen synthesis .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features, molecular formulas, and masses of 2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile with its analogs:
Notes:
- Pyridine vs.
- Alkyl vs. Aromatic Substituents : Isopropyl (C₈H₁₀N₂S) and similar alkyl groups enhance lipophilicity, making these analogs more suitable for lipid-rich environments .
Biological Activity
2-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]acetonitrile (CAS No. 1017049-48-7) is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and antimalarial activities, along with structure-activity relationship (SAR) studies and potential therapeutic applications.
- Molecular Formula : C10H7N3S
- Molecular Weight : 201.25 g/mol
- IUPAC Name : this compound
- SMILES : N#CCC1=NC(=CS1)C1=CC=NC=C1
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of thiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
The compound's effectiveness against these pathogens suggests its potential as a lead structure for developing new antibiotics .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These findings indicate that the compound may be useful in treating fungal infections .
Antimalarial Activity
The compound has also been investigated for its antimalarial properties against Plasmodium falciparum strains. SAR studies indicate that modifications to the thiazole ring enhance potency while reducing cytotoxicity in mammalian cell lines. Key findings include:
- Compounds with non-bulky electron-withdrawing groups at the ortho position exhibit higher activity.
- The introduction of a pyridine ring can improve physicochemical properties and maintain potency.
In vitro assays revealed that certain analogs significantly reduced the survival of intracellular amastigotes while exhibiting low toxicity towards HepG2 cells .
Case Studies
A case study involving a series of thiazole analogs demonstrated that specific structural modifications led to enhanced biological activity:
- Modification of N-Aryl Amide Group : This modification was crucial for improving antimalarial potency.
- Electron-Withdrawing Groups : The presence of small atoms like hydrogen or fluorine at specific positions increased efficacy against malaria parasites.
These modifications resulted in compounds that not only displayed high potency but also favorable safety profiles in preliminary toxicity assessments .
Q & A
Q. Basic Techniques :
- NMR : The nitrile group (C≡N) shows a distinct peak at ~110-120 ppm in NMR. Thiazole protons appear as doublets in NMR due to coupling with adjacent sulfur atoms .
- X-ray Diffraction : SHELX software (e.g., SHELXL) is widely used for refining crystal structures. Hydrogen bonding patterns and π-π stacking of the pyridinyl group can be analyzed to confirm molecular packing .
Advanced Data Contradiction Analysis :
Discrepancies between calculated (DFT) and experimental bond lengths may arise from crystal packing effects. High-resolution mass spectrometry (HRMS) can validate molecular weight when elemental analysis conflicts with NMR data .
What computational methods are suitable for predicting the reactivity and electronic properties of this compound?
Basic DFT Applications :
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in nucleophilic additions .
Advanced Molecular Dynamics :
MD simulations in explicit solvents (e.g., water or DMSO) can model solvation effects on conformation. Free energy perturbation (FEP) studies may predict binding affinities for drug discovery applications .
How can biological activity assays be designed to evaluate potential anticancer properties?
Q. Basic In Vitro Assays :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7 or HeLa). IC values below 10 μM indicate significant activity.
- Apoptosis Markers : Flow cytometry with Annexin V/PI staining detects early/late apoptosis .
Advanced Mechanism Studies :
Transcriptomic profiling (RNA-seq) can identify gene expression changes. Molecular docking against kinases (e.g., EGFR or CDK2) may reveal binding modes, validated by surface plasmon resonance (SPR) .
What strategies address contradictions in reported synthetic yields or biological activity data?
Q. Basic Reproducibility Checks :
- Ensure reagent purity via GC-MS or elemental analysis.
- Standardize reaction workup (e.g., extraction pH, drying agents) to minimize variability .
Advanced Statistical Analysis :
Design of Experiments (DoE) methodologies, such as factorial design, can identify critical variables (e.g., temperature, catalyst loading). Meta-analyses of literature data may reveal trends obscured by outlier studies .
How can safety and handling protocols be integrated into experimental design for this compound?
Q. Basic Safety Measures :
- Use fume hoods and PPE (nitrile gloves, lab coats) due to nitrile toxicity.
- Store under inert atmosphere (N) to prevent degradation .
Advanced Risk Mitigation :
Conduct thermal stability studies (DSC/TGA) to assess explosion risks during scale-up. Environmental impact assessments (e.g., ECOSAR) guide waste disposal protocols .
What novel applications in material science could this compound enable?
Basic Material Synthesis :
The thiazole-pyridine core may serve as a ligand for luminescent metal complexes (e.g., Ru(II) for OLEDs). Coordination studies with transition metals (Cu, Zn) can optimize emissive properties .
Advanced Functional Materials :
Incorporating into covalent organic frameworks (COFs) enhances porosity for gas storage (e.g., H or CO). Solvothermal synthesis conditions (e.g., 120°C in DMF) require optimization for crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
